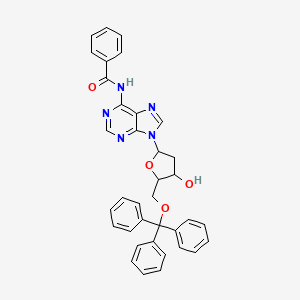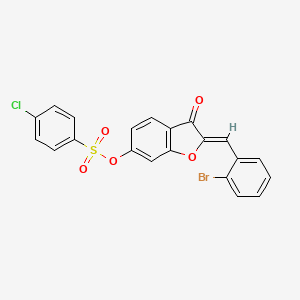
5'-O-Trt-N6-Bz-dA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Trt-N6-Bz-dA, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine, is a synthetic nucleoside analog. It is commonly used in the field of oligonucleotide synthesis, particularly in the preparation of DNA sequences. The compound is characterized by its protective groups, which are essential for the chemical synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trt-N6-Bz-dA typically involves multiple steps, starting from the nucleoside deoxyadenosine. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting deoxyadenosine with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This step results in the formation of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine.
Protection of the N6-amino group: The N6-amino group of the adenine base is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine. This results in the formation of 5’-O-(4,4’-dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine.
Industrial Production Methods
Industrial production of 5’-O-Trt-N6-Bz-dA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5’-O-Trt-N6-Bz-dA undergoes several types of chemical reactions, including:
Deprotection Reactions: The protective groups (DMT and Bz) can be removed under specific conditions to yield the free nucleoside.
Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection of the 5’-O-(4,4’-dimethoxytrityl) group: This is typically achieved using acidic conditions, such as treatment with acetic acid or dichloroacetic acid.
Deprotection of the N6-benzoyl group: This can be achieved using basic conditions, such as treatment with ammonia or methylamine.
Major Products Formed
The major products formed from these reactions are the free nucleoside deoxyadenosine and its derivatives, which can be further used in oligonucleotide synthesis.
Scientific Research Applications
5’-O-Trt-N6-Bz-dA has several scientific research applications, including:
Oligonucleotide Synthesis: It is used as a building block in the chemical synthesis of DNA sequences. The protective groups ensure that the nucleoside remains intact during the synthesis process.
Biological Research: The compound is used in the study of DNA-protein interactions, gene expression, and genetic engineering.
Medical Research: It is used in the development of antisense oligonucleotides and other therapeutic nucleic acids.
Industrial Applications: The compound is used in the production of synthetic DNA for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-O-Trt-N6-Bz-dA involves its incorporation into DNA sequences during oligonucleotide synthesis. The protective groups (DMT and Bz) prevent unwanted reactions during the synthesis process, ensuring the integrity of the nucleoside. Once the synthesis is complete, the protective groups are removed to yield the final DNA product.
Comparison with Similar Compounds
5’-O-Trt-N6-Bz-dA is unique due to its specific protective groups, which provide stability during oligonucleotide synthesis. Similar compounds include:
5’-O-DMT-N6-Bz-dA: This compound has similar protective groups but may differ in the specific conditions required for deprotection.
5’-O-DMT-N6-Ac-dA: This compound uses an acetyl group for N6 protection instead of a benzoyl group.
5’-O-DMT-N6-iBu-dA: This compound uses an isobutyryl group for N6 protection.
These similar compounds are used in oligonucleotide synthesis but may have different properties and reaction conditions, making 5’-O-Trt-N6-Bz-dA a preferred choice in certain applications.
Properties
Molecular Formula |
C36H31N5O4 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-[9-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43) |
InChI Key |
YAWKHIRUPXFKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-bromo-5-(2-chlorophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]-4-oxobutanoic acid](/img/structure/B12214984.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12215004.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215008.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215016.png)
![7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-](/img/structure/B12215023.png)
![N-(3-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12215025.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12215035.png)



![4-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215049.png)
![N-[4-({(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B12215053.png)
![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B12215054.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12215058.png)
